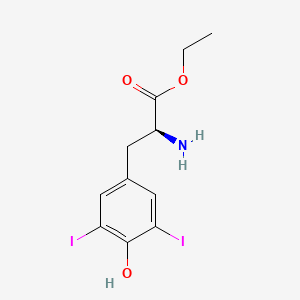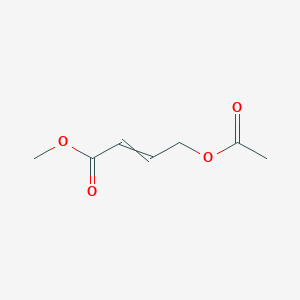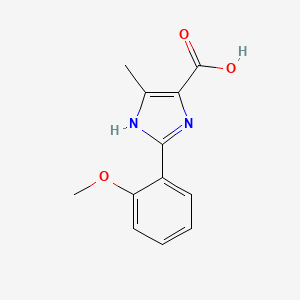
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C11H13I2NO3 It is a derivative of tyrosine, an amino acid, and contains two iodine atoms, making it a diiodinated compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a tyrosine derivative. One common method involves the reaction of 4-hydroxyphenylacetic acid with iodine in the presence of an oxidizing agent to introduce the iodine atoms. The resulting diiodinated product is then esterified with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atoms can be reduced to form a deiodinated product.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential probe for studying iodine metabolism.
Wirkmechanismus
The mechanism of action of ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, including those involved in thyroid hormone synthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but with an acetamido group instead of an amino group.
N-acetyl-3,5-diiodo-L-tyrosine ethyl ester: Another diiodinated tyrosine derivative with an acetyl group.
Uniqueness
Ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13I2NO3 |
|---|---|
Molekulargewicht |
461.03 g/mol |
IUPAC-Name |
ethyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
InChI |
InChI=1S/C11H13I2NO3/c1-2-17-11(16)9(14)5-6-3-7(12)10(15)8(13)4-6/h3-4,9,15H,2,5,14H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
SQXBQMHYZIZTER-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methylphthalazin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12447733.png)

![N-ethyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12447751.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-({[2-(morpholin-4-yl)ethyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12447764.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12447772.png)
![(1R)-1-[(5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B12447777.png)
![2-Dimethylamino-5-(2-thienyll)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447784.png)


![(2E)-3-(3,4-dimethoxyphenyl)-1-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]cyclohexyl}prop-2-en-1-one](/img/structure/B12447827.png)
![1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B12447832.png)
![N,N'-bis[4-(acetylsulfamoyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B12447842.png)

![2'-(di-tert-butylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine methylene chloride {2'-amino-[1,1'-biphenyl]-2-yl}palladiumylium mesylate](/img/structure/B12447850.png)
